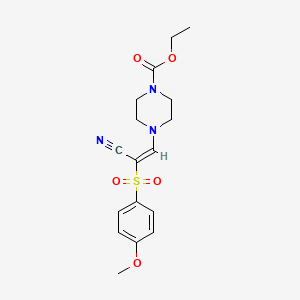
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate, also known as EMVE-101, is a synthetic compound that has been studied for its potential use as a therapeutic agent.
Scientific Research Applications
Antibacterial Agents
- A study by Matsumoto and Minami (1975) described the preparation and antibacterial activity of a series of compounds, including derivatives of piperazine. These compounds showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Antimicrobial Activity
- Research by Fandaklı et al. (2012) focused on synthesizing new 1,2,4-triazol-3-one derivatives, starting from piperazine compounds. The synthesized compounds were found to have good antimicrobial activity against various microorganisms (Fandaklı et al., 2012).
CNS Agents and 5-HT1A Agonists
- Studies by Mokrosz et al. (1995, 1996) explored the synthesis of piperazine derivatives with high affinity for 5-HT1A receptors, indicating potential applications in central nervous system (CNS) disorders (Mokrosz et al., 1995); (Mokrosz et al., 1996).
Radiolabeled Antagonists for PET Studies
- Plenevaux et al. (2000) discussed the use of radiolabeled piperazine-based antagonists for studying 5-HT1A receptors using positron emission tomography (PET), highlighting their potential in researching serotonergic neurotransmission (Plenevaux et al., 2000); (Plenevaux et al., 2000).
Synthesis and Structure-Activity Relationship Studies
- Other studies have explored the synthesis and structure-activity relationship of piperazine derivatives in various contexts, including their potential as CNS agents, antimicrobial agents, and in other pharmacological applications (Patel & Agravat, 2009); (Mermer et al., 2018); (Li et al., 1992).
properties
IUPAC Name |
ethyl 4-[(E)-2-cyano-2-(4-methoxyphenyl)sulfonylethenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-3-25-17(21)20-10-8-19(9-11-20)13-16(12-18)26(22,23)15-6-4-14(24-2)5-7-15/h4-7,13H,3,8-11H2,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQTJWTMVPYGR-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[[1-(oxane-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2468336.png)
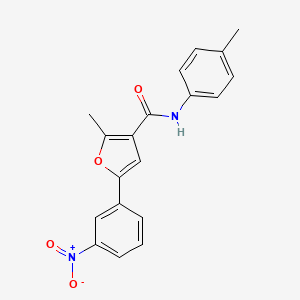


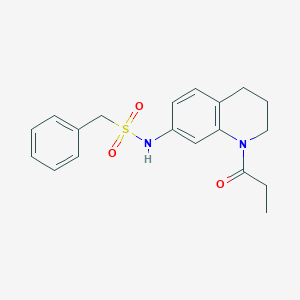
![Ethyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468347.png)
![N-(4-butylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2468348.png)
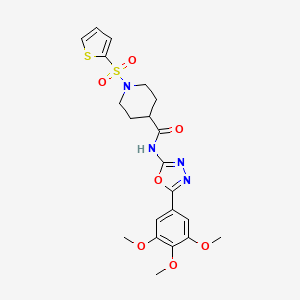
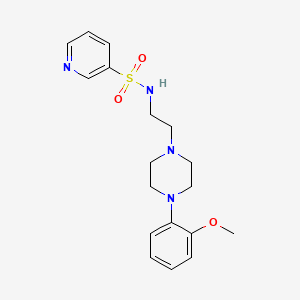

![Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate](/img/structure/B2468353.png)
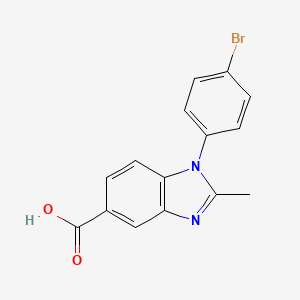
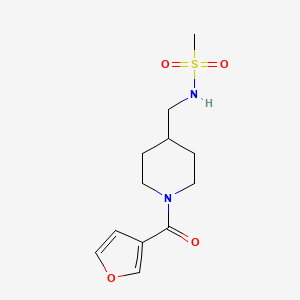
![Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2468358.png)